2(1H)-pyridinone, 6-ethyl-4-methyl-
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Overview
Description
2(1H)-pyridinone, 6-ethyl-4-methyl- is an organic compound belonging to the pyridinone family. Pyridinones are heterocyclic compounds containing a pyridine ring with a keto group. This specific compound is characterized by the presence of ethyl and methyl groups at the 6th and 4th positions, respectively. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridinone, 6-ethyl-4-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-ethyl-4-methyl-2-pyridinecarboxylic acid with a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired pyridinone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-pyridinone, 6-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2(1H)-pyridinol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2(1H)-pyridinone, 6-ethyl-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals, leveraging its chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2(1H)-pyridinone, 6-ethyl-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to alterations in metabolic pathways and cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-pyridinone, 4-methyl-: Lacks the ethyl group at the 6th position.
2(1H)-pyridinone, 6-ethyl-: Lacks the methyl group at the 4th position.
2(1H)-pyridinone, 4,6-dimethyl-: Contains two methyl groups instead of an ethyl and a methyl group.
Uniqueness
2(1H)-pyridinone, 6-ethyl-4-methyl- is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-ethyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-6(2)5-8(10)9-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
IQMOKWFVAOQTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)C |
Origin of Product |
United States |
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